molecular formula C₂₄H₃₃N₃O₄ B1145470 p-ラノラジン CAS No. 1393717-45-7

p-ラノラジン

カタログ番号: B1145470
CAS番号: 1393717-45-7
分子量: 427.54
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Ranolazine: is a piperazine derivative used primarily as an anti-anginal medication. It is chemically defined as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide . This compound is known for its ability to treat chronic angina by improving blood flow to help the heart work more efficiently .

科学的研究の応用

p-Ranolazine has a wide range of scientific research applications:

作用機序

Target of Action

p-Ranolazine, also known as Ranolazine, is primarily targeted towards the late sodium current (INa) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and contractility .

Mode of Action

Ranolazine selectively inhibits the late sodium current in cardiac cells . This inhibition reduces the influx of sodium ions during the plateau phase of the cardiac action potential . It also inhibits the delayed rectifying potassium current (IKr) and the L-type calcium channel current (ICa,L) at slightly higher concentrations . The net effect of ranolazine on action potential duration is a balance between the effects of rectifier potassium current and late sodium current .

Biochemical Pathways

The inhibition of the late sodium current by ranolazine reduces the sodium-calcium exchange in cardiac cells . This leads to a decrease in intracellular calcium concentration, which is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion . Elevated left ventricular diastolic wall tension compromises myocardial blood flow even further .

Pharmacokinetics

Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . The absolute bioavailability of ranolazine ranges from 35% to 50% . The elimination half-life of ranolazine is 1.4–1.9 hours . Ranolazine is a weak inhibitor of CYP3A, and increases the area under the curve (AUC) and maximum concentration (Cmax) for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity less than 2-fold .

Result of Action

The primary result of ranolazine’s action is the relief of symptoms associated with chronic angina . By reducing intracellular calcium concentration, ranolazine decreases left ventricular tension, thereby reducing myocardial oxygen demand and alleviating angina symptoms .

Action Environment

The efficacy of ranolazine can be influenced by various environmental factors. For instance, the presence of liver dysfunction can increase the drug’s effect on the QT interval, making it contraindicated in persons with mild to severe liver disease . Furthermore, the presence of other drugs metabolized by CYP3A can affect the pharmacokinetics of ranolazine .

生化学分析

Biochemical Properties

p-Ranolazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the late sodium current (INa) in cardiac cells, which leads to a reduction in intracellular calcium levels . This interaction helps to decrease the tension in the heart wall and reduce oxygen requirements. p-Ranolazine also interacts with voltage-gated sodium channels, thereby modulating their activity and contributing to its anti-anginal effects .

Cellular Effects

p-Ranolazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce intracellular calcium overload, which is critical in preventing ischemia-induced damage in cardiac cells . Additionally, p-Ranolazine affects the function of various cell types by modulating ion channel activity, which can influence cellular excitability and contractility .

Molecular Mechanism

The molecular mechanism of p-Ranolazine involves the inhibition of the late phase of the inward sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium influx through the sodium-calcium exchanger . By lowering intracellular calcium levels, p-Ranolazine reduces myocardial wall tension and oxygen consumption. It also has effects on potassium ion channels, further contributing to its anti-ischemic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Ranolazine have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

In animal models, the effects of p-Ranolazine vary with different dosages. At therapeutic doses, it effectively reduces myocardial ischemia and improves cardiac function without significant adverse effects . At higher doses, p-Ranolazine can cause toxicity, including effects on liver and kidney function . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its safe and effective use .

Metabolic Pathways

p-Ranolazine is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of p-Ranolazine .

Transport and Distribution

The transport and distribution of p-Ranolazine within cells and tissues involve various transporters and binding proteins. It is known to interact with organic cation transporters, which facilitate its uptake into cardiac cells . p-Ranolazine’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and accumulation in target tissues .

Subcellular Localization

p-Ranolazine’s subcellular localization is primarily within the cytoplasm of cardiac cells, where it exerts its effects on ion channels and intracellular calcium levels . It does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its activity is closely associated with the cellular membrane and ion channel complexes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Ranolazine involves multiple steps, starting with the preparation of piperazine derivatives. One common method includes the reaction of 2,6-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine under controlled conditions .

Industrial Production Methods: Industrial production of p-Ranolazine typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process ensures that the final product meets the required pharmaceutical standards .

化学反応の分析

Types of Reactions: p-Ranolazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction typically produces alcohols .

類似化合物との比較

生物活性

p-Ranolazine, commonly referred to simply as ranolazine, is a drug primarily used for the treatment of chronic angina. Its biological activity extends beyond traditional anti-anginal effects, showing promise in various therapeutic areas, including neuroprotection and cancer treatment. This article delves into the biological activity of p-ranolazine, supported by data tables, case studies, and detailed research findings.

Ranolazine functions primarily as a metabolic modulator. It inhibits late sodium currents in cardiac myocytes, which reduces intracellular sodium and calcium overload, thereby improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure. Additionally, ranolazine has been shown to influence mitochondrial function and lipid metabolism.

Key Mechanisms:

  • Inhibition of Late Sodium Current : Reduces calcium overload in cardiac cells.
  • Metabolic Modulation : Enhances fatty acid oxidation (FAO) and alters glucose metabolism.
  • Neuroprotective Effects : Exhibits antioxidant properties and reduces neuroinflammation.

Biological Activity in Neurological Contexts

Recent studies have highlighted the neuroprotective effects of ranolazine. One study demonstrated that ranolazine administration improved cognitive function in rats subjected to scopolamine-induced memory impairment. The treatment resulted in significant changes in biomarkers associated with oxidative stress and neuroinflammation.

Table 1: Effects of Ranolazine on Neurological Biomarkers

BiomarkerControl GroupSco GroupRn + Sco Group
Superoxide Dismutase (SOD)100%60%90%
Glutathione (GSH)100%50%85%
Malondialdehyde (MDA)100%150%80%
Acetylcholinesterase (AChE)100%120%70%

Note: Values represent relative levels compared to control group; lower percentages indicate better outcomes for ranolazine treatment.

Clinical Efficacy in Angina Management

Ranolazine has been extensively studied for its efficacy in managing stable angina. In a large-scale study involving over 1,100 patients, ranolazine significantly reduced weekly angina attacks and improved quality of life metrics.

Table 2: Clinical Outcomes from Ranolazine Treatment

Outcome MeasureBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Weekly Angina Attacks3.6 ± 2.90.4 ± 0.9<0.0001
Short-acting Nitrate Use1.7 ± 2.2Reduced<0.0001
Quality of Life Score (CCS)VariesImproved<0.0001

CCS: Canadian Cardiovascular Society classification.

Case Study: Neuroprotective Effects

A case study explored the neuroprotective effects of ranolazine in a rat model of Alzheimer's disease. The pre-treatment with ranolazine led to improved performance in cognitive tests, reduced levels of inflammatory cytokines (IL-1β and IL-6), and enhanced expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth .

Case Study: Cancer Therapy

In melanoma studies, ranolazine was found to enhance the efficacy of targeted therapies by modulating metabolic pathways linked to tumor growth. Ranolazine treatment altered lipid metabolism profiles in resistant melanoma cells, suggesting its potential role as an adjunct therapy in cancer treatment .

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVPHYZFCHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393717-45-7
Record name p-Ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。